molecular formula C17H15F2N5O B10960392 5-cyclopropyl-7-(difluoromethyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10960392
M. Wt: 343.33 g/mol
InChI Key: AILITBSGVHJQKT-UHFFFAOYSA-N
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Description

5-cyclopropyl-7-(difluoromethyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-7-(difluoromethyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically involve the use of specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often involve the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-cyclopropyl-7-(difluoromethyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropyl-7-difluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester: Shares a similar core structure but differs in the functional groups attached.

    5-Cyclopropyl-7-difluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Another related compound with slight variations in the substituents.

Uniqueness

This compound’s structure allows for versatile modifications and interactions, making it a valuable tool in various scientific research fields .

Properties

Molecular Formula

C17H15F2N5O

Molecular Weight

343.33 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H15F2N5O/c1-9-3-2-4-14(21-9)23-17(25)11-8-20-24-13(15(18)19)7-12(10-5-6-10)22-16(11)24/h2-4,7-8,10,15H,5-6H2,1H3,(H,21,23,25)

InChI Key

AILITBSGVHJQKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4

Origin of Product

United States

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